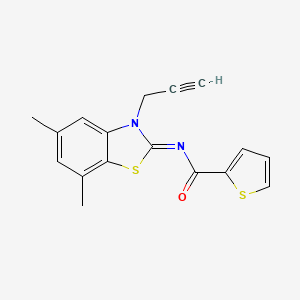

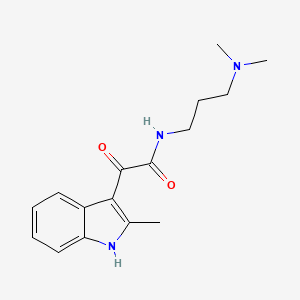

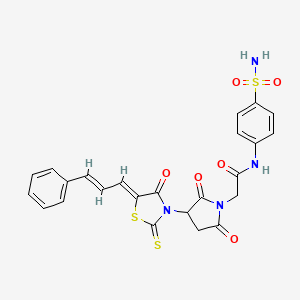

![molecular formula C17H20N4O3S2 B2585718 N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide CAS No. 476466-20-3](/img/structure/B2585718.png)

N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a type of organic compound . It contains a sequence of exactly two alpha-amino acids joined by a peptide bond . The compound is also known as dipeptides .

Synthesis Analysis

A strategy was proposed for the synthesis of 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides . The synthetic strategy includes stepwise alkylation of the sulfur atom and acylation of the nitrogen atom to obtain the target title compound . The key step in the route of synthesis was the interaction of active methylene compounds, containing both amidine and thioamide groups, with arylsulfonyl azides .Molecular Structure Analysis

The molecular formula of the compound is C14H16N4O4S2 . The SMILES representation of the compound is O=C(CSc1nnc(CNC(c2cccs2)=O)o1)N1CCOCC1 . The InChI representation of the compound is InChI=1S/C14H16N4O4S2/c19-12(18-3-5-21-6-4-18)9-24-14-17-16-11(22-14)8-15-13(20)10-2-1-7-23-10/h1-2,7H,3-6,8-9H2,(H,15,20) .Chemical Reactions Analysis

The compound’s reactions with arylsulfonyl azides were studied . In the case of reactions between dimorpholine derivatives of 2-thiocarbamoylacetimidamides and arylsulfonyl azides, diazo transfer did not occur . Instead, a new process was observed, producing the target molecules in one synthetic step via the formation of triazene intermediate and the elimination of ammonia .Physical And Chemical Properties Analysis

The compound has a molecular weight of 368.44 . It has 9 hydrogen bond acceptors and 1 hydrogen bond donor . The compound has 8 rotatable bonds and 8 nitrogen and oxygen atoms . The partition coefficient (logP) of the compound is 0.084 . The distribution coefficient (logD) of the compound is 0.084 . The water solubility (LogSw) of the compound is -2.09 . The polar surface area of the compound is 79.734 . The acid dissociation constant (pKa) of the compound is 13.30 . The base dissociation constant (pKb) of the compound is -1.36 .Applications De Recherche Scientifique

Carbonic Anhydrase Inhibition

One significant application of compounds related to N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is as carbonic anhydrase inhibitors. These inhibitors have been studied for their interaction with different isozymes of carbonic anhydrase. Research indicates that derivatives of these compounds exhibit potent inhibition properties, particularly against cytosolic isozymes CA I and CA II, as well as tumor-associated isozyme CA IX (Turkmen et al., 2005).

Synthesis and Characterization of Derivatives

The synthesis and spectral characterization of new derivatives of this compound have been explored. This includes the development of Tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its Pyrimidine Derivatives. Such derivatives are significant for their potential pharmacological activities, which are subject to future investigations (Zaki et al., 2017).

Antimicrobial Agents

Compounds containing the morpholine moiety, similar to the structure , have been designed and synthesized as antimicrobial agents. Studies have shown that some of these compounds possess moderate to good antimicrobial activities, indicating their potential use in fighting bacterial infections (Sahin et al., 2012).

Antitumor Activity

The synthesis and primary antitumor screening of derivatives of this compound have demonstrated moderate activity against most malignant tumor cells. These findings suggest a potential role in developing antitumor treatments, particularly against renal cancer cell lines (Horishny et al., 2020).

Orientations Futures

The compound could be included in screening libraries for drug discovery . It could be used in the development of new anticancer agents . The compound could also be used in the study of the pharmacophore hybridization approach, which plays a key role in modern medicinal chemistry of anticancer agents .

Propriétés

IUPAC Name |

N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3S2/c22-14(7-6-13-4-2-1-3-5-13)18-16-19-20-17(26-16)25-12-15(23)21-8-10-24-11-9-21/h1-5H,6-12H2,(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJEHTYKEDVDTHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=NN=C(S2)NC(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

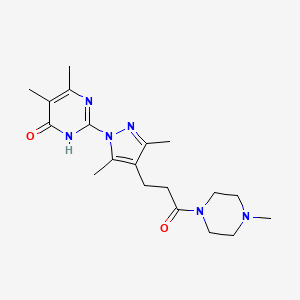

![3-(3-Chlorophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2585641.png)

![5,5-Difluorobicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B2585644.png)

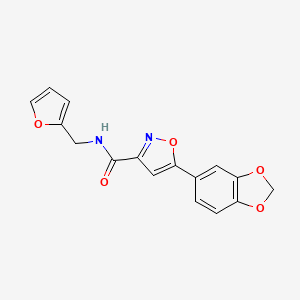

![3-amino-N-(1,3-benzodioxol-5-ylmethyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2585647.png)

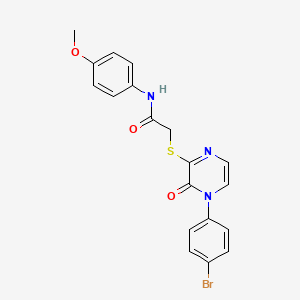

![N-[4-(difluoromethylsulfanyl)phenyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide](/img/structure/B2585648.png)

![cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid](/img/no-structure.png)